molecular formula C7H11BF4N2 B2721070 1-Allyl-3-methylimidazolium tetrafluoroborate CAS No. 851606-63-8

1-Allyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B2721070
CAS No.: 851606-63-8
M. Wt: 209.98
InChI Key: RGPHDVUJHZMMLN-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C7H11BF4N2 . It has a molecular weight of 209.98 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

This compound can be synthesized by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) analysis .


Chemical Reactions Analysis

1-Alkyl-3-methylimidazolium tetrafluoroborate salts have been prepared by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The material dispersion of the [Ckmim][BF4] family of ionic liquids has been measured at several temperatures over a broad spectral range from 300 nm to 1550 nm .

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • 1-Allyl-3-methylimidazolium tetrafluoroborate has been used in palladium-catalyzed allylic alkylation and amination reactions, showing effectiveness in a room temperature ionic liquid medium. This application enables easy catalyst/solvent recycling without separately generating carbanion nucleophiles (Chen, Xu, Chatterton, & Xiao, 1999).
  • Ionic Liquids and Solvents :

    • Research has investigated the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate for oxidation reactions, specifically evaluating its role as an extractant in reaction work-ups and developing procedures for recycling these ionic liquids (Hemeon, Barnett, Gathergood, Scammells, & Singer, 2004).
    • A study on microemulsions with ionic liquid polar domains also included 1-butyl-3-methylimidazolium tetrafluoroborate, analyzing its properties through phase behavior, conductivity measurement, and other techniques (Gao et al., 2004).
  • Energy Storage and Supercapacitors :

    • The application of 1-allyl-3-methylimidazolium ionic liquids as electrolytes in energy storage devices, specifically in supercapacitors with graphene nanosheets electrodes, has been demonstrated. These electrolytes have shown potential in delivering high specific capacitances and suitable energy densities (Zarrougui, Hachicha, Rjab, & Ghodbane, 2018).
  • Polymer Electrolytes and Cellulose Processing :

    • 1-Allyl-3-methylimidazolium chloride has been used to improve the stability and disrupt the crystallinity of cellulose acetate-based polymer electrolytes, enhancing ionic conductivity (Ramesh, Shanti, & Morris, 2012).
    • Another study employed 1-allyl-3-methylimidazolium chloride as an efficient solvent for the dissolution and regeneration of cellulose, offering a nonpolluting process for the manufacture of regenerated cellulose materials (Zhang, Wu, Zhang, & He, 2005).
  • Ionic Liquid-Accelerated Organic Reactions :

    • Room temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been used as an alternative to classical molecular solvents for nucleophilic substitution reactions of α-tosyloxy ketones, showing rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).
  • Clathrate Formation and Crystallization :

    • Research on liquid clathrate formation in ionic liquid-aromatic mixtures includes 1-alkyl-3-methylimidazolium tetrafluoroborate, exploring its ability to form crystalline inclusion compounds with aromatic hydrocarbons (Holbrey et al., 2003).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501 .

Future Directions

Ionic liquids, such as 1-Allyl-3-methylimidazolium tetrafluoroborate, have attracted considerable interest due to their unique physical and chemical properties . They have emerged as potential replacements for organic solvents in laboratory and industrial applications for catalytic processes . Understanding the influence of the molecular structure of an ionic liquid on its material dispersion is fundamental to producing ionic liquids with tailored optical properties .

Biochemical Analysis

Cellular Effects

Some ionic liquids have been found to influence cell function . The specific effects of 1-Allyl-3-methylimidazolium Tetrafluoroborate on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

It’s known that the nature and strength of the intrinsic cation–anion interactions in ionic liquids can influence their macroscopic properties

Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPHDVUJHZMMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 1-Allyl-3-methylimidazolium tetrafluoroborate a potentially valuable material for CO2 capture?

A1: this compound is a polymeric ionic liquid (PIL) that can be grafted onto porous silica. While this grafting process slightly reduces the overall CO2 sorption capacity compared to bare silica, it significantly improves CO2/N2 selectivity. [, ] This enhanced selectivity makes it a promising material for applications requiring the separation of CO2 from other gases, such as flue gas treatment. []

Q2: How does the choice of anion in imidazolium-based poly(ionic liquid)s impact CO2 adsorption?

A2: Studies comparing this compound (containing [BF4]−) with its hexafluorophosphate counterpart (containing [PF6]−) reveal that the choice of anion can significantly affect CO2 adsorption. [] The presence of the [BF4]− anion, especially when combined with a seed-swelling preparation method, leads to higher CO2 adsorption capacity compared to the [PF6]− anion. []

Q3: Can the CO2 adsorption properties of this compound-based polymers be further enhanced?

A3: Yes, employing a seed-swelling method during synthesis can significantly improve the CO2 adsorption capacity of this compound-based polymers. [, ] This method, involving a two-step swelling process, effectively increases the porosity of the material, leading to enhanced CO2 uptake. [] Factors like the amount of initiator and swelling time during synthesis can further influence the final porosity and, consequently, the CO2 adsorption performance. []

Q4: Beyond CO2 capture, what other applications benefit from this compound's properties?

A4: this compound has shown promise in separating aromatic hydrocarbons or olefins from paraffins. [] Its properties as an ionic liquid make it a potential green solvent alternative to traditional volatile organic solvents, which are harmful to the environment and human health. []

Q5: How does this compound compare to other ionic liquids in separating hydrocarbons?

A5: Research comparing this compound ([AMIM][BF4]) with other ionic liquids like 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM][PF6]), 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([MPMIM][BF4]), and [MPMIM][BF4]+AgBF4 revealed differences in their separation effectiveness for olefin/paraffin, alkanes/benzene, and hexene isomers. [] This suggests that the specific structure of the ionic liquid, including the cation and anion, plays a crucial role in its selectivity and separation efficiency for different hydrocarbon mixtures. []

Q6: Are there studies exploring the use of this compound in gel polymer electrolytes?

A6: Yes, researchers have incorporated this compound into gel polymer electrolytes (GPEs) with promising results. [] These GPEs, based on poly(methyl methacrylate) (PMMA), demonstrated increased ionic conductivity upon the addition of this compound and further enhancement with the introduction of aprotic solvents like propylene carbonate (PC) and dimethyl carbonate (DMC), and SiO2 nanoparticles. [] This highlights the potential of this compound in developing high-performance electrolyte materials for various electrochemical applications.

Q7: Has this compound been applied to extracting bioactive compounds from plants?

A7: Indeed, this compound has proven effective in extracting podophyllotoxin, a valuable anticancer compound, from Chinese medicinal plants. [] A technique called ionic liquid-based microwave-assisted extraction (ILs-MAE) utilizing this compound as a surfactant demonstrated superior extraction efficiency compared to traditional methods like maceration, heat extraction, and ultrasound-assisted extraction. [] This highlights the potential of this compound as a green and efficient solvent for extracting valuable bioactive compounds from natural sources.

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